
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is a complex organic compound that features a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various applications, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate typically involves the reaction of an indole derivative with a phosphonate reagent under controlled conditions. The process may include steps such as:
Formation of the Indole Derivative: This involves the reaction of 6-methoxyindole with appropriate reagents to introduce the 2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl group.
Phosphonation: The indole derivative is then reacted with a phosphonate reagent, such as diethyl phosphite, under basic conditions to form the desired phosphonate compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate alcohols .
Wissenschaftliche Forschungsanwendungen
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group, which mimics phosphate substrates.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers
Wirkmechanismus
The mechanism by which sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can inhibit enzymes by mimicking phosphate substrates, thereby blocking the enzyme’s active site and preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinates: Similar to phosphonates but with a different bonding structure.
Phosphates: Commonly found in biological systems and have similar reactivity.
Phosphoramidates: Used in medicinal chemistry for their stability and bioactivity
Uniqueness
Sodium (E)-(6-methoxy-3-(2-methyl-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-1H-indol-1-yl)phosphonate is unique due to its specific structure, which combines an indole core with a phosphonate group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C22H22NNa2O8P |
|---|---|
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
disodium;(E)-3-(6-methoxy-1-phosphonatoindol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H24NO8P.2Na/c1-13(21(24)14-9-19(29-3)22(31-5)20(10-14)30-4)8-15-12-23(32(25,26)27)18-11-16(28-2)6-7-17(15)18;;/h6-12H,1-5H3,(H2,25,26,27);;/q;2*+1/p-2/b13-8+;; |
InChI-Schlüssel |
PDGFFMYUOIGSME-LIYVDSPJSA-L |
Isomerische SMILES |
C/C(=C\C1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])/C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Kanonische SMILES |
CC(=CC1=CN(C2=C1C=CC(=C2)OC)P(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)
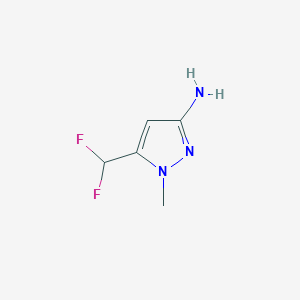
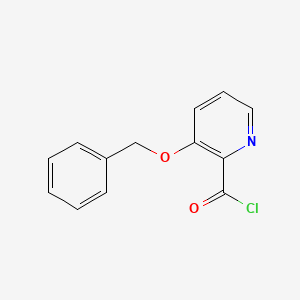
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)

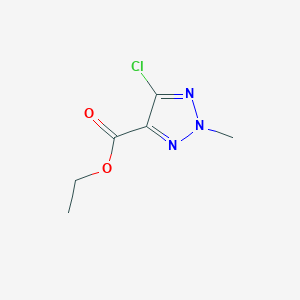
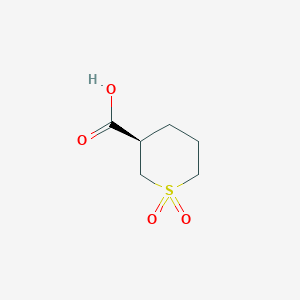

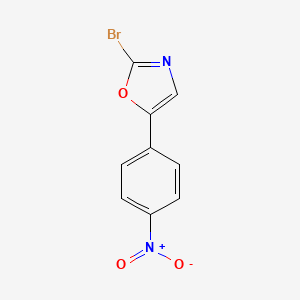

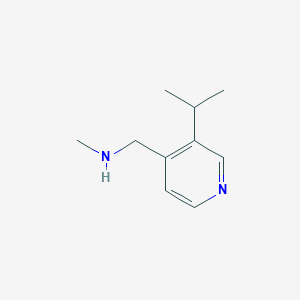
![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)

